(R)-laudanosine

Chiral Separation Analytical Chemistry Enantiomer Purity

Acquire (R)-Laudanosine (CAS 85-63-2) exclusively as a high-purity chiral reference standard for pharmaceutical QC. It is specifically designated Atracurium EP Impurity C and Cisatracurium Besilate EP Impurity C. The defined (R)-stereochemistry, high enantioseparation resolution (Rs=10.5), and pharmacopeial traceability (USP/EP) make it indispensable for AMD, AMV, and release testing. Do NOT substitute with racemic or (S)-enantiomer—stereochemical identity critically impacts analytical accuracy and regulatory compliance. Also use as electrophysiology baseline (SK channel IC50=152 µM) or chiral separation probe.

Molecular Formula C21H27NO4
Molecular Weight 357.4 g/mol
CAS No. 85-63-2
Cat. No. B157075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-laudanosine
CAS85-63-2
Synonyms(1R)-1-[(3,4-Dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-isoquinoline;  (R)-1-[(3,4-Dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-isoquinoline;  1βH-Laudanosine;  (-)-Laudanosine;  D-(-)-Laudanosine;  D-Laudanosin
Molecular FormulaC21H27NO4
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC
InChIInChI=1S/C21H27NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13,17H,8-10H2,1-5H3/t17-/m1/s1
InChIKeyKGPAYJZAMGEDIQ-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Laudanosine (CAS 85-63-2) for Scientific Procurement: Baseline Overview and Key Characteristics


(R)-Laudanosine (CAS 85-63-2), also known as (-)-Laudanosine or D-Laudanosine, is a chiral benzyltetrahydroisoquinoline alkaloid with the molecular formula C21H27NO4 and a molecular weight of 357.44 g/mol . It is the (R)-enantiomer of laudanosine, a naturally occurring compound found in opium poppy species and a well-characterized metabolite of the neuromuscular-blocking drugs atracurium and cisatracurium . As a chiral molecule, (R)-laudanosine is defined by its specific stereochemistry, which distinguishes it from its (S)-enantiomer (CAS 2688-77-9) and underlies its distinct utility in analytical and research applications [1]. In scientific procurement contexts, (R)-laudanosine is most commonly sourced as a high-purity analytical reference standard, specifically designated as Atracurium EP Impurity C (R-Laudanosine) and Cisatracurium Besilate EP Impurity C, for use in pharmaceutical quality control, method development, and method validation [2].

Why Generic Laudanosine or (S)-Laudanosine Cannot Substitute for (R)-Laudanosine in Research and Quality Control


Generic substitution of (R)-laudanosine with racemic laudanosine or its (S)-enantiomer fails due to fundamental differences in stereochemical identity, which critically impact analytical accuracy, pharmacological study validity, and regulatory compliance. Chiral molecules like laudanosine exhibit distinct biological activities and analytical behaviors across enantiomers [1]. For instance, in pharmaceutical quality control of atracurium and cisatracurium, (R)-laudanosine is a specifically designated impurity (Atracurium EP Impurity C). Using the (S)-enantiomer or a racemic mixture as an analytical reference standard would invalidate method validation and compromise the accuracy of impurity profiling, as detection and quantification methods rely on the exact chiral configuration of the analyte [2]. Furthermore, in pharmacology, studies have demonstrated that enantiomers of tetrahydroisoquinoline alkaloids can have potentially distinct biological effects, making the procurement of a defined enantiomer essential for reproducible research outcomes [1]. Therefore, substituting (R)-laudanosine with a generic form introduces unacceptable variability and fails to meet the specific requirements of analytical and pharmacological investigations.

Quantitative Evidence Guide: (R)-Laudanosine Differentiation Data for Scientific Procurement


Enantioseparation Performance: (R)-Laudanosine vs. (S)-Laudanosine in Chiral Capillary Electrophoresis

The separation efficiency of (R)-laudanosine from its (S)-enantiomer is a key performance indicator for analytical method development. Using sulfated-γ-cyclodextrin (S-γ-CyD) as a chiral selector in capillary electrophoresis (CE), the racemic mixture of laudanosine achieved a maximum resolution (Rs) of 10.5, indicating near-baseline separation of the two enantiomers [1]. This high Rs value demonstrates the feasibility of reliably distinguishing and quantifying the (R)-enantiomer from the (S)-enantiomer in a research or quality control setting.

Chiral Separation Analytical Chemistry Enantiomer Purity

SK Channel Blockade Potency: (R)-Laudanosine Compared to N-Methyl and N-Ethyl Derivatives

In electrophysiological studies using rat midbrain dopaminergic neurons, (R)-laudanosine exhibited an IC50 of 152 µM for blocking the apamin-sensitive afterhyperpolarization (AHP) mediated by small-conductance Ca2+-activated K+ (SK) channels [1]. This potency is significantly lower than that of its quaternary ammonium analogs, N-methyl-laudanosine (IC50 = 15 µM) and N-ethyl-laudanosine (IC50 = 47 µM), which were developed as more potent SK channel blockers [1]. The data positions (R)-laudanosine as the baseline comparator scaffold rather than a potent tool compound for SK channel studies.

Ion Channel Pharmacology SK Channels Neuronal Excitability

In Vivo Convulsant Dose: (R)-Laudanosine Quantified CNS Excitation Threshold

The convulsant potential of laudanosine has been quantitatively assessed in animal models. Intravenous (i.v.) bolus administration of laudanosine at doses of 10–20 mg/kg in conscious mice and rats resulted in convulsions and hind limb extensions [1]. In anesthetized dogs, continuous infusion studies established that plasma concentrations greater than 17 μg/mL produced prolonged seizures, while EEG spiking was observed at concentrations exceeding 10 μg/mL [2]. These quantitative thresholds are critical for contextualizing the central nervous system (CNS) effects of the compound.

Neurotoxicology In Vivo Pharmacology Seizure Threshold

Physicochemical Characterization: Solubility and Stability Profile for Formulation and Assay Development

(R)-Laudanosine is a solid at room temperature with a defined melting point of 87–89 °C . Its aqueous solubility is very low, calculated at 0.46 g/L at 25 °C . The compound is sparingly soluble in organic solvents such as chloroform, DMSO (with sonication), ethanol, and methanol . These properties are essential for designing reproducible experimental protocols and for validating analytical methods.

Preformulation Analytical Method Development Physicochemical Properties

Synthetic Route to Enantiomerically Pure (R)-Laudanosine: Asymmetric Synthesis from L-DOPA

A well-defined asymmetric synthesis for (R)-(-)-laudanosine has been reported, starting from L-3-(3,4-dihydroxyphenyl)alanine (L-DOPA) [1]. The key step involves an epimerization of a tetrahydroisoquinoline intermediate to obtain the desired (R)-configuration. This synthetic route provides a pathway to produce enantiomerically pure (R)-laudanosine, which is essential for its use as a chiral reference standard and for studying its stereospecific biological activity.

Asymmetric Synthesis Chiral Chemistry Natural Product Synthesis

Regulatory Utility: (R)-Laudanosine as a Pharmacopeial Reference Standard for Atracurium and Cisatracurium Impurity Profiling

(R)-Laudanosine (CAS 85-63-2) is officially designated as an impurity standard for the neuromuscular blocking agents atracurium and cisatracurium. It is specifically listed as Atracurium EP Impurity C (R-Laudanosine) and Cisatracurium Besilate EP Impurity C in European Pharmacopoeia (EP) monographs [1]. Commercial suppliers provide (R)-laudanosine as a reference standard with traceability to USP or EP standards for use in analytical method development, method validation (AMV), and quality control (QC) applications during commercial production of these drugs [1]. Its role as a defined impurity marker makes it an indispensable tool for pharmaceutical companies to meet regulatory requirements for drug purity and safety.

Pharmaceutical Analysis Quality Control Reference Standards

Optimal Procurement Scenarios for (R)-Laudanosine (CAS 85-63-2)


Pharmaceutical Quality Control and Method Validation for Atracurium and Cisatracurium

Procure (R)-laudanosine as a high-purity reference standard for the identification, quantification, and control of Atracurium EP Impurity C (R-Laudanosine) and Cisatracurium Besilate EP Impurity C. Its defined stereochemistry and availability with pharmacopeial traceability (USP/EP) make it essential for analytical method development (AMD), method validation (AMV), and quality control (QC) release testing in commercial production and Abbreviated New Drug Applications (ANDAs) [1]. The high enantioseparation resolution (Rs = 10.5) achieved with this compound confirms its suitability as a standard for chiral purity methods [2].

Pharmacological Reference for SK Channel Research

Utilize (R)-laudanosine as a structurally defined control or baseline compound in electrophysiological studies of small-conductance Ca2+-activated K+ (SK) channels. Its well-characterized, albeit low, potency (IC50 = 152 µM for blocking the apamin-sensitive AHP in dopaminergic neurons [3]) allows it to serve as a comparator scaffold when evaluating more potent SK channel blockers such as N-methyl-laudanosine (IC50 = 15 µM [3]). Procuring the pure (R)-enantiomer ensures that observed baseline effects are not confounded by the presence of the (S)-enantiomer.

Toxicology and Pharmacokinetic Studies of Atracurium Metabolites

Acquire (R)-laudanosine to serve as an analytical standard for quantifying laudanosine plasma concentrations in pharmacokinetic and toxicology studies. The known in vivo convulsant thresholds in animal models (10–20 mg/kg i.v. bolus in rodents; >17 μg/mL plasma concentration in dogs [4]) provide a quantitative framework for interpreting study findings and assessing the safety margins of atracurium and cisatracurium administration. Its use ensures accurate measurement of this potentially neurotoxic metabolite.

Chiral Separation and Analytical Chemistry Method Development

Employ (R)-laudanosine as a model analyte for developing and optimizing novel chiral separation techniques. The compound's well-documented behavior in capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC) with various chiral selectors (e.g., sulfated-γ-cyclodextrin yielding Rs = 10.5 [2]) makes it an ideal candidate for testing new chiral stationary phases or separation conditions. Its defined physicochemical properties, including low aqueous solubility (0.46 g/L ), also make it a useful probe for studying the impact of solvent conditions on chiral recognition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-laudanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.